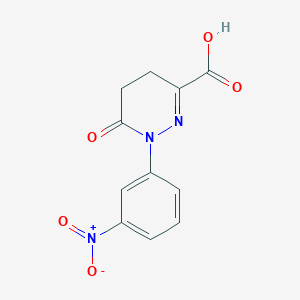
4-Benzyloxy-3-hydroxypyridine
Descripción general
Descripción
Synthesis Analysis
A two-stage synthesis of 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones was carried out by refluxing 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones with ammonium acetate in AcOH and subsequent debenzylation . The prepared N-unsubstituted 4-pyridones exist in the pyridone tautomeric form .Molecular Structure Analysis
The single crystals of 3-hydroxypyridinium 2,4-dinitrophenolate were successfully grown from the ethanolic solution by the slow evaporation method . The yellow block crystals formed by O–H⋯O and N–H⋯O hydrogen bonding that made contacts through the cation and anion was characterized by single-crystal X-ray diffraction, infrared spectrum, diffuse reflectance spectrum, thermogravimetric and Hirshfeld surface analysis .Chemical Reactions Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Physical and Chemical Properties Analysis
4-Benzyloxy-3-hydroxypyridine is a solid substance with a light brown appearance . It has a melting point range of 199.7 - 201.7 °C / 391.5 - 395.1 °F .Aplicaciones Científicas De Investigación
Defense Chemicals in Plants : Hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones, closely related to 4-Benzyloxy-3-hydroxypyridine, are significant in plant defense. They play a crucial role in defending cereals against insects, fungi, and bacteria, contribute to the detoxification of herbicides, and are involved in the allelopathic effects of crops (Niemeyer, 1988).
Synthesis of Benzylpyridines : A method for synthesizing benzylpyridine derivatives, including this compound, has been developed using aqueous hydroiodic acid. This process is economical and efficient, showcasing the compound's relevance in chemical synthesis (Chandrasekar, Karthikeyan, & Sekar, 2015).
Catalytic Reactions : Copper-catalyzed N- and O-arylation of hydroxypyridines, including 4-hydroxypyridines, have been achieved. These reactions are important for creating complex organic molecules, indicating the compound's utility in organic chemistry (Altman & Buchwald, 2007).
Drug Synthesis : this compound is used in the synthesis of Paliperidone, a drug used for treating certain mental/mood disorders. This application highlights its significance in pharmaceuticals (Ji Ya-fei, 2010).
Aromatic Nucleophilic Substitution : 4-Hydroxypyridine, which is structurally similar to this compound, has been used in aromatic nucleophilic substitution reactions. This process is efficient and produces N-aryl-4(1H)-pyridones, highlighting the compound's importance in organic chemistry (You & Twieg, 1999).
Gas Sorption Applications : Research on metal-organic frameworks with immobilized functional OH groups, like those related to this compound, shows potential for selective gas sorption. These frameworks are significant for applications like CO2/CH4 and C2H2/CH4 gas separation (Chen et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-phenylmethoxypyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-8-13-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTSFDUACOKDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2661527.png)

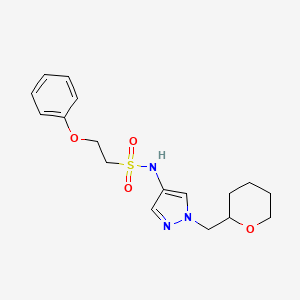
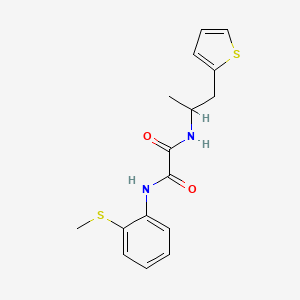

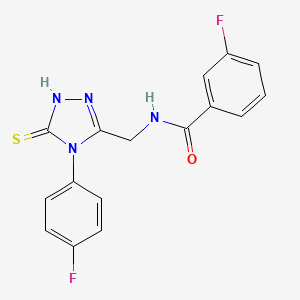
![N-(3-methoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2661536.png)
![N-benzyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide](/img/structure/B2661537.png)
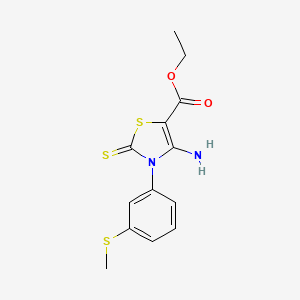
![Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B2661543.png)
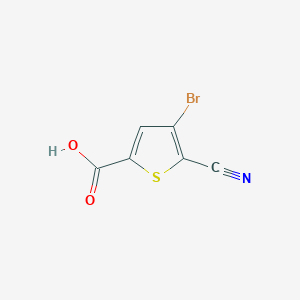
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2661545.png)
